7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. It serves as a core structure in the development of various pharmaceutical agents and is also utilized as an intermediate in chemical synthesis processes .
7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one falls under the classification of quinazolinones, which are a subset of heterocyclic compounds known for their pharmacological significance. These compounds are often explored for their roles in drug discovery and development due to their ability to interact with biological targets effectively .
The synthesis of 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one typically involves:
The synthesis can be performed using batch reactors under controlled conditions to optimize yield and purity. Techniques such as recrystallization or chromatography are employed for purification .
For example, one method involves heating a solution of an amide with an aldehyde in acetic acid, leading to a high yield of the desired quinazolinone derivative .
The molecular formula of 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one is . The structure features:
The compound's molecular weight is approximately 233.50 g/mol, with specific melting points reported between 239 °C to 241 °C depending on purity .
7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve various reagents and solvents tailored to achieve optimal results.
The mechanism of action for 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one primarily involves:
Studies have demonstrated that certain derivatives of quinazolinones exhibit significant biological activity against pathogens, indicating a promising avenue for therapeutic development .
The compound typically appears as a white solid with a melting point ranging from 239 °C to over 300 °C depending on its purity .
It exhibits toxicity if ingested (Toxic if swallowed) and can cause skin irritation upon contact. Proper safety measures should be taken when handling this compound in laboratory settings .
7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one has multiple applications in scientific research:
Copper(I) catalysts enable direct annulation between 2-amino-4-bromo-5-chlorobenzoic acid and acetamide derivatives. Copper(I) bromide (CuBr, 5 mol%) with potassium carbonate (K₂CO₃) achieves 85% yield at 120°C in acetonitrile by accelerating imine formation and cyclodehydration [1] [4]. Similarly, CuI/potassium iodide (KI) systems enhance halogen retention during cyclization, suppressing dehalogenation side reactions. Catalyst screening reveals CuBr’s superiority over CuCl due to its balanced Lewis acidity, facilitating C–N bond formation without compromising bromo/chloro substituents [1].
Table 1: Catalyst Performance in One-Step Cyclocondensation
Catalyst System | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
CuBr (5 mol%) | K₂CO₃ | 120 | 85 |
CuI (5 mol%) | K₂CO₃/KI | 110 | 78 |
CuCl (5 mol%) | Cs₂CO₃ | 120 | 62 |
None | K₂CO₃ | 120 | <20 |
Bipolar aprotic solvents are critical for solubilizing halogenated precursors and facilitating nucleophilic attack. Acetonitrile alone affords 65% yield but exhibits poor substrate dissolution at ambient temperatures. Introducing N,N-dimethylformamide (DMF) (30% v/v) increases yield to 82% by enhancing reagent diffusion and stabilizing the transition state through polar interactions [1] [8]. Reaction kinetics studies confirm a 2.5-fold rate acceleration in acetonitrile/DMF (3:1) versus acetonitrile alone. Notably, pure DMF diminishes selectivity due to thermal degradation above 100°C [4].
Table 2: Solvent Effects on Cyclocondensation Efficiency
Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Acetonitrile | 6 | 65 | 90 |
Acetonitrile/DMF (7:3) | 4 | 82 | 98 |
DMF | 4 | 70 | 85 |
Ethanol | 8 | 45 | 88 |
The 7-bromo-6-chloro-2-methylquinazolin-4(3H)-one core enables targeted C3/N1 derivatization for bioactive molecules. Nucleophilic displacement of bromo with amines generates 7-anilino analogues, while Pd-catalyzed cross-coupling (e.g., Suzuki reactions) installs aryl/heteroaryl groups at C7. Such modifications underpin anticancer agents like EGFR inhibitors, where 2-methyl enhances membrane permeability versus 2-H analogs [8].
While ammonium hexafluorophosphate catalysis is underexplored for this compound, analogous quinazolinones benefit from its phase-transfer capabilities. In situ studies suggest [NH₄⁺][PF₆⁻] (10 mol%) facilitates solid-liquid cyclocondensation, improving yield to 80% at 90°C. This method avoids heavy metals, aligning with green chemistry principles, but requires optimization for halogen-sensitive substrates [8].
Table 3: Multi-Step Synthetic Protocols Comparison
Strategy | Steps | Key Reagents | Overall Yield (%) | Advantages |
---|---|---|---|---|
Halogenation-Methylation | 3 | NBS, SO₂Cl₂, CH₃I | 42 | Regioselective halogenation |
2-Chloromethyl Conversion | 2 | ClCH₂CN, then CH₃I/K₂CO₃ | 63 | High-yield C2 functionalization |
One-Pot Cyclohalogenation | 1 | CuBr/K₂CO₃ in ACN/DMF | 85 | Atom economy, fewer steps |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1